molecular formula C16H30N2O2 B14873107 Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14873107
M. Wt: 282.42 g/mol
InChI Key: SJHHIRWNHDQINS-UHFFFAOYSA-N
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Description

Tert-butyl 2-((methylamino)methyl)-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction. This step may involve the use of methylamine or its derivatives as the nucleophile.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Methylamine, ammonia, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including spirocyclic compounds with biological activity.

    Biological Research: The compound is used in studies investigating the structure-activity relationships of spirocyclic molecules.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A similar spirocyclic compound with different substituents.

    Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.

    Tert-butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: A related compound with additional functional groups.

Uniqueness

Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of the methylamino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 3-(methylaminomethyl)-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-9-7-16(8-10-18)6-5-13(11-16)12-17-4/h13,17H,5-12H2,1-4H3

InChI Key

SJHHIRWNHDQINS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)CNC)CC1

Origin of Product

United States

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